![molecular formula C12H7ClN2O2S2 B2963034 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 476208-89-6](/img/structure/B2963034.png)

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide

Descripción general

Descripción

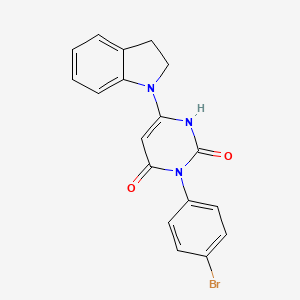

“N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide” is a compound that has been studied for its potential pharmacological properties . It is part of a class of compounds that have been synthesized for the treatment of analgesia and inflammation . The compound is a derivative of thiazole, a heterocyclic compound that has been reported to have various medicinal properties .

Synthesis Analysis

The synthesis of this compound involves a multi-step synthetic approach . The process involves the use of COX-1, COX-2, and 5-LOX enzyme assays . After in vitro confirmation, the potential compounds are subjected to in vivo analgesic and anti-inflammatory studies .Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Molecular docking studies were carried out to study the binding mode of active compounds with receptor using Schrodinger v11.5 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, and cyclization . The resulting compounds are then evaluated for their in vitro anti-inflammatory potentials .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been confirmed by spectroanalytical data, including NMR and IR . The compound is a yellow solid with a melting point of 260-262°C .Aplicaciones Científicas De Investigación

Anti-Inflammatory and Analgesic Applications

This compound has been studied for its potential use in the treatment of inflammation and pain . In a multi-step synthetic approach, seven new thiazole derivatives were synthesized and examined for their in vitro anti-inflammatory potentials using COX-1, COX-2, and 5-LOX enzyme assays . After in vitro confirmation, the potential compounds were subjected to in vivo analgesic and anti-inflammatory studies .

COX-2 Inhibition

The compounds proved to be potent inhibitors of COX-2 compared to celecoxib (IC 50 0.05 μM), exhibiting IC 50 values in the range of 0.76–9.01 μM . Compounds 5b, 5d, and 5e were dominant and selective COX-2 inhibitors with the lowest IC 50 values and selectivity index (SI) values of 42, 112, and 124, respectively .

COX-1 Inhibition

In the COX-1 assay, the compounds were relatively less potent but still encouraging . Standard aspirin exhibited an IC 50 value of 15.32 μM .

5-LOX Inhibition

In the 5-LOX results, compounds 5d and 5e were dominant with IC 50 values of 23.08 and 38.46 μM, respectively . Standard zileuton exhibited an IC 50 value of 11.00 μM .

Antimicrobial Applications

Similar compounds have been synthesized and evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity .

Antiproliferative Applications

The synthesized compounds were also evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O2S2/c13-10-4-3-9(19-10)7-6-18-12(14-7)15-11(16)8-2-1-5-17-8/h1-6H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUZSUHKKVFCBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330267 | |

| Record name | N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831418 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide | |

CAS RN |

476208-89-6 | |

| Record name | N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide](/img/structure/B2962951.png)

![6-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2962954.png)

![1-([1,1'-Biphenyl]-3-ylsulfonyl)-4-(phenylsulfonyl)piperidine](/img/structure/B2962959.png)

![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2962961.png)

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropan-1-one;hydrochloride](/img/structure/B2962962.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2962963.png)

![4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2962964.png)

![Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate](/img/structure/B2962974.png)